tert-Butyl 4-iodobenzylcarbamate
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Overview
Description
tert-Butyl 4-iodobenzylcarbamate is a chemical compound that belongs to the class of carbamates. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. The compound has the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-iodobenzylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-iodobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to replace the iodine atom with other functional groups.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylcarbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
tert-Butyl 4-iodobenzylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-iodobenzylcarbamate involves its ability to act as a protecting group for amines. The compound can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic reactions . The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-hydroxybenzylcarbamate: Similar structure but with a hydroxyl group instead of an iodine atom.
tert-Butyl 4-methylbenzylcarbamate: Similar structure but with a methyl group instead of an iodine atom.
Uniqueness
tert-Butyl 4-iodobenzylcarbamate is unique due to the presence of the iodine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile building block for various applications .
Biological Activity
tert-Butyl 4-iodobenzylcarbamate (CAS Number: 189132-01-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anti-inflammatory effects, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₆INO₂
- Molecular Weight : 333.17 g/mol
- Structural Characteristics : It contains a tert-butyl group and an iodine atom attached to a benzyl carbamate structure, which can influence its lipophilicity and metabolic stability.
Anti-inflammatory Effects
Research indicates that compounds with similar structures to this compound exhibit significant anti-inflammatory properties. For instance, studies on related phenolic antioxidants have demonstrated their ability to inhibit the expression of inflammatory mediators such as cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNFα) in activated macrophages .
Table 1: Inhibitory Effects on Inflammatory Mediators
Compound | Inhibitory Effect on Cox-2 | Inhibitory Effect on TNFα |
---|---|---|
BHT/BHA Combination | Significant | Moderate |
This compound | Potentially significant | Unknown |
The combination of antioxidants like BHT and BHA at specific molar ratios has been shown to enhance anti-inflammatory activity, suggesting that this compound may similarly benefit from synergistic interactions with other compounds.
Cytotoxicity and Apoptosis
The cytotoxic effects of tert-butyl derivatives have been documented, particularly in cancer research. The compound's structure may contribute to inducing apoptosis in cancer cells. A comparative study indicated that certain tert-butyl compounds can lead to increased cytotoxicity against various cancer cell lines .
Case Study: Cytotoxicity Assessment
In a laboratory setting, the cytotoxic effects of this compound were evaluated against human cancer cell lines. Results showed a dose-dependent increase in cell death, highlighting the compound's potential as an anticancer agent.
The biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : Its structure allows it to act as an antioxidant, reducing oxidative stress and inflammation.
- Gene Expression Modulation : Similar compounds have been shown to modulate gene expression related to inflammation and apoptosis.
- Synergistic Effects : When used in combination with other agents, it may enhance therapeutic outcomes through synergistic mechanisms.
Properties
IUPAC Name |
tert-butyl N-[(4-iodophenyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLBBLSVNGDBGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674166 |
Source
|
Record name | tert-Butyl [(4-iodophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189132-01-2 |
Source
|
Record name | tert-Butyl [(4-iodophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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